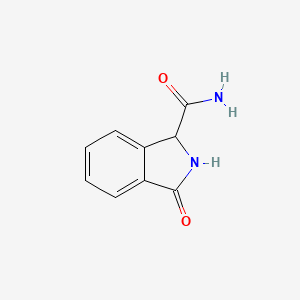

3-Oxoisoindoline-1-carboxamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8N2O2 |

|---|---|

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

3-oxo-1,2-dihydroisoindole-1-carboxamide |

InChI |

InChI=1S/C9H8N2O2/c10-8(12)7-5-3-1-2-4-6(5)9(13)11-7/h1-4,7H,(H2,10,12)(H,11,13) |

Clé InChI |

XRJWQHDBFCGEPW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(NC2=O)C(=O)N |

Origine du produit |

United States |

The Significance of Isoindoline Based Heterocycles in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the development of pharmaceuticals. A vast number of approved drugs incorporate these frameworks, with nitrogen-containing heterocycles being particularly prominent. The isoindoline (B1297411) core, a bicyclic system where a benzene (B151609) ring is fused to a pyrrolidine (B122466) ring, is a key structural motif found in numerous biologically active molecules.

The significance of isoindoline-based heterocycles lies in their ability to mimic the structures of endogenous molecules and interact with a wide array of biological targets, including enzymes and receptors. This versatile scaffold is present in a number of commercially successful drugs. The substitution of a heteroatom, such as nitrogen, within a carbocyclic ring dramatically alters the physicochemical properties of the molecule, influencing its solubility, lipophilicity, and hydrogen bonding capacity. These are critical parameters in determining a drug's pharmacokinetic and pharmacodynamic profile.

Synthetic Methodologies and Chemical Transformations

Multicomponent Reaction Strategies for 3-Oxoisoindoline-1-carboxamide Synthesis

Multicomponent reactions offer significant advantages in the synthesis of complex heterocyclic systems like 3-oxoisoindoline-1-carboxamides due to their operational simplicity, high atom economy, and ability to generate diverse molecular libraries. rawdatalibrary.netrsc.org Key strategies include the Ugi and Strecker reactions, which leverage the strategic combination of multiple reactants to form the desired isoindolinone ring system.

The Ugi four-component reaction (U-4CR) is a powerful isocyanide-based multicomponent reaction (I-MCR) that combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.netorganic-chemistry.org This reaction has been extensively adapted for the synthesis of heterocyclic structures, including 3-oxoisoindoline-1-carboxamides, often through a sequential process involving the initial Ugi reaction followed by a cyclization step. rawdatalibrary.netthieme-connect.com

A notable strategy for constructing the this compound scaffold involves a sequential U-4CR followed by an oxidative nucleophilic substitution of hydrogen. rawdatalibrary.netthieme-connect.com This diversity-oriented approach utilizes a carboxylic acid component, such as 3-nitrobenzoic acid, which contains a directing group. thieme-connect.com The process begins with the standard U-4CR of a primary amine, an arylcarboxaldehyde, 3-nitrobenzoic acid, and an isocyanide. thieme-connect.com The resulting Ugi adduct is then subjected to base-mediated intramolecular cyclization. thieme-connect.comresearchgate.net

This method is characterized by its mild reaction conditions, high bond-forming efficiency, and excellent yields. rawdatalibrary.net The synthesis proceeds with high regio- and chemoselectivity. thieme-connect.com

Table 1: Example of U-4CR for this compound Synthesis Data sourced from a study on sequential Ugi reaction/oxidative nucleophilic substitution. thieme-connect.com

| Aldehyde Component | Amine Component | Isocyanide Component | Ugi Adduct Yield (%) | Final Product Yield (%) |

| 3-Bromobenzaldehyde | Aniline | Cyclohexyl isocyanide | 88 | 93 |

| 4-Chlorobenzaldehyde | Aniline | Cyclohexyl isocyanide | 85 | 92 |

| 4-Methylbenzaldehyde | Aniline | Cyclohexyl isocyanide | 89 | 95 |

| 3-Bromobenzaldehyde | 4-Fluoroaniline | Cyclohexyl isocyanide | 84 | 90 |

Post-Ugi transformations are crucial for converting the linear peptide-like adducts from the Ugi reaction into more complex, often heterocyclic, structures. researchgate.netnih.gov In the context of 3-oxoisoindoline-1-carboxamides, the key post-Ugi transformation is an intramolecular cyclization. thieme-connect.comresearchgate.net

Following the initial U-4CR, the intermediate adduct can be cyclized under basic conditions. thieme-connect.comresearchgate.net For instance, using a base like cesium carbonate (Cs₂CO₃) in a suitable solvent such as toluene (B28343) promotes an intramolecular nucleophilic substitution, leading to the formation of the 3-oxoisoindoline ring. thieme-connect.com This cyclization step is often highly efficient and proceeds under mild conditions. rawdatalibrary.net The strategy allows for the introduction of diversity at multiple points of the molecule, depending on the choice of the initial four components. thieme-connect.com

Other research has explored base-mediated post-Ugi transformations to access different heterocyclic systems, such as pyrrolidin-2-ones, demonstrating the versatility of trapping the peptidyl anion generated from the Ugi adduct. researchgate.netresearchgate.net

To generate more complex molecular architectures, the Ugi reaction can be combined with other powerful transformations in a tandem or one-pot sequence. A prominent example is the Ugi-click reaction, which merges the U-4CR with the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.com

This approach has been successfully used to synthesize 1,2,3-triazole-3-oxoisoindoline-1-carboxamide hybrids. tandfonline.comresearchgate.net The synthesis starts with a Ugi reaction involving 2-formylbenzoic acid, an amine bearing an alkyne group (like propargylamine), and an isocyanide. tandfonline.com The resulting Ugi adduct, which now contains a terminal alkyne, is not isolated but is subjected in the same pot to a click reaction with an azide (B81097) in the presence of a copper catalyst. This two-step, one-pot process efficiently yields the complex hybrid molecule. tandfonline.com

Another related strategy involves a tandem Ugi reaction followed by a catalyst-free intramolecular azide-alkyne cycloaddition (IAAC) to produce fused heterocyclic systems. d-nb.info

The Strecker reaction, one of the earliest known multicomponent reactions, traditionally synthesizes α-amino acids from aldehydes, amines, and cyanide. masterorganicchemistry.com An adaptation of this reaction provides an efficient pathway to substituted 3-oxoisoindoline-1-carbonitriles, which are direct precursors to the target carboxamides. rsc.orgrsc.org

This method involves the reaction of 2-carboxybenzaldehyde, an amine (aliphatic or benzylic), and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). rsc.org The reaction can be catalyzed by a hexagonal mesoporous silica (B1680970) catalyst (OSU-6), which acts as a strong Lewis acid. rsc.orgrsc.org A key feature of this approach is that the reaction conditions can be tuned to favor different products. At room temperature (23 °C), the reaction yields the (±)-3-oxoisoindoline-1-carbonitrile. By increasing the temperature to 78 °C, the nitrile group is hydrolyzed in situ to the corresponding primary C1 amide, directly affording the this compound. rsc.org This process avoids a separate hydrolysis step and is considered an environmentally benign method. rsc.orgrsc.org

Table 2: Strecker Approach Product Tuning Data sourced from a study on the synthesis of 3-oxoisoindolines using a Strecker approach. rsc.org

| Amine | Temperature (°C) | Product | Yield (%) |

| Benzylamine | 23 | (±)-2-benzyl-3-oxoisoindoline-1-carbonitrile | 94 |

| Benzylamine | 78 | (±)-2-benzyl-3-oxoisoindoline-1-carboxamide | 92 |

| Allylamine | 23 | (±)-2-allyl-3-oxoisoindoline-1-carbonitrile | 92 |

| Allylamine | 78 | (±)-2-allyl-3-oxoisoindoline-1-carboxamide | 90 |

Beyond the classic Ugi and Strecker approaches, other multicomponent strategies have been developed to access the 3-oxoisoindoline core and related structures.

One such method is a three-component cascade reaction catalyzed by Scandium(III) triflate (Sc(OTf)₃). This reaction combines methyl 2-formylbenzoate, various amines, and TMSCN in ethanol (B145695) at room temperature. researchgate.net The sequence proceeds via a Strecker/Lactamization cascade to afford N-substituted 3-oxoisoindoline-1-carbonitrile derivatives in good to excellent yields. researchgate.net

Tandem reactions that pair the Ugi condensation with an intramolecular Diels-Alder (IMDA) reaction also represent a powerful strategy for building complex polycyclic isoindolinone-based structures. beilstein-journals.orgacs.org In these sequences, the components for the Ugi reaction are chosen such that the resulting adduct contains both a diene and a dienophile. beilstein-journals.org The subsequent intramolecular [4+2] cycloaddition can occur either sequentially upon heating or spontaneously at room temperature, directly yielding a rigid tricyclic product with high stereoselectivity. beilstein-journals.orgacs.org

Ugi Reaction and its Applications

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules, which is particularly valuable in the search for new drug candidates. In the context of 3-oxoisoindoline-1-carboxamides, DOS approaches have been employed to create libraries of these compounds for biological screening.

Utilization of Directing Groups

A key strategy in the synthesis of complex molecules is the use of directing groups to control regioselectivity. In a notable diversity-oriented approach to this compound derivatives, the nitro group has been effectively utilized as a directing group. Current time information in Vanderburgh County, US.researchgate.netthieme-connect.com This method involves a sequential four-component Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen. Current time information in Vanderburgh County, US.researchgate.netthieme-connect.com The strategic placement of the nitro group on the aromatic ring guides the cyclization process, leading to the desired 3-oxoisoindoline core with high regio- and chemoselectivity. Current time information in Vanderburgh County, US.researchgate.net This approach demonstrates the power of directing groups in facilitating complex transformations under mild reaction conditions. Current time information in Vanderburgh County, US.researchgate.net

Aerobic Oxidation in Synthesis Pathways

The aforementioned diversity-oriented synthesis also incorporates an aerobic oxidation step, which is a significant advantage in terms of green chemistry and atom economy. Current time information in Vanderburgh County, US.researchgate.netthieme-connect.com This oxidation is a crucial part of the post-Ugi transformation that leads to the final this compound structure. researchgate.net The use of air as the oxidant is environmentally benign and avoids the need for harsh or stoichiometric oxidizing agents. This method is characterized by its high bond-forming efficiency and good to excellent yields. Current time information in Vanderburgh County, US.researchgate.net

Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. The synthesis of 3-oxoisoindoline-1-carboxamides has benefited from these advancements, with the development of novel catalysts and the use of benign reaction conditions.

Catalyst Development (e.g., Mesoporous Silica Catalysts)

A significant development in the green synthesis of 3-oxoisoindoline derivatives involves the use of a hexagonal mesoporous silica catalyst known as OSU-6. rsc.org This catalyst, a type of MCM-41 material, has been successfully employed in a Strecker approach to synthesize substituted (±)-3-oxoisoindoline-1-carbonitriles and their corresponding carboxamides. rsc.orgresearchgate.net The OSU-6 catalyst is noted for its strong Lewis acidity and high surface area, which facilitates the reaction. rsc.org A key feature of this catalyst is its robust nature, allowing for recycling and reuse, which is a cornerstone of green chemistry. rsc.org The reaction can be tuned to produce either the carbonitrile at room temperature or the desired carboxamide at a higher temperature (78 °C). rsc.orgresearchgate.net

Solvent-Free and Environmentally Benign Conditions

Efforts to develop environmentally benign synthetic methods have led to solvent-free and aqueous-based procedures. For instance, a solvent-free, one-pot synthesis of related heterocyclic compounds has been reported, highlighting a move towards reducing solvent waste. mdpi.com In a similar vein, the synthesis of hydrazine (B178648) carboxamides has been achieved in a water-glycerol solvent system under ultrasonic irradiation, offering an eco-friendly alternative to conventional heating and volatile organic solvents. nih.gov The use of propylphosphonic anhydride (B1165640) (T3P®) has also enabled the synthesis of 3-oxoisoindoline-1-carboxamides, and the byproducts are water-soluble, allowing for easy removal through alkaline extraction, which simplifies the workup process. researchgate.net

Advanced Synthetic Techniques

The application of advanced synthetic technologies can offer significant advantages in terms of reaction efficiency, selectivity, and scalability. The synthesis of 3-oxoisoindoline-1-carboxamides and related structures has been enhanced through the use of such techniques.

Ultrasound irradiation has emerged as a green and efficient method for promoting organic reactions. In the context of related heterocyclic synthesis, ultrasound has been shown to accelerate reactions, increase yields, and improve selectivity under mild conditions. researchgate.netacademie-sciences.fr For example, an ultrasound-activated intramolecular radical cyclization following a Ugi reaction has been used to produce highly substituted pyrrolidin-2-ones, demonstrating the potential of sonochemistry in complex molecule synthesis. researchgate.netresearchgate.net

Microwave-assisted synthesis is another advanced technique that can dramatically reduce reaction times and improve yields. The synthesis of isoindolin-1-one (B1195906) derivatives has been successfully achieved using microwave irradiation, often without the need for a catalyst. mdpi.com Both batch and continuous flow microwave-assisted syntheses have been developed, showcasing the versatility of this technology. mdpi.comscispace.com For instance, the T3P®-mediated synthesis of isoindolinone alkaloids has been effectively carried out using microwave assistance. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction times and often increasing yields in the synthesis of heterocyclic compounds, including 3-oxoisoindoline-1-carboxamides. researchgate.netmdpi.comnih.gov The application of microwave irradiation can facilitate key bond-forming reactions and cyclization steps, leading to the efficient construction of the isoindolinone core.

Furthermore, microwave assistance has been successfully employed in multicomponent reactions, such as the Ugi reaction, to produce isoindolinone derivatives. researchgate.net The combination of microwave heating with multicomponent strategies allows for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. researchgate.net For example, the decarboxylative condensation of isatins with malonic or cyanoacetic acids to form 2-oxindole derivatives, a related class of compounds, can be achieved in 5-10 minutes with high yields under microwave irradiation. mdpi.comnih.gov These examples highlight the potential of microwave-assisted techniques to streamline the synthesis of this compound and its analogues.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conventional Method Conditions | Microwave-Assisted Conditions | Reference |

|---|---|---|---|

| Cyanation of Aryl Bromide | Typically several hours at elevated temperatures. | 20 minutes at 145°C. | onlinepharmacytech.info |

| Decarboxylative Condensation | Longer reaction times, often requiring reflux. | 5-10 minutes. | mdpi.comnih.gov |

| Ugi Multicomponent Reaction | Can require extended reaction times at room or elevated temperatures. | Significantly reduced reaction times. | researchgate.net |

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The synthesis of 3-oxoisoindoline-1-carboxamides is well-suited to one-pot strategies, particularly those involving multicomponent reactions.

The Ugi four-center, three-component reaction (Ugi-4C-3CR) is a prominent example of a one-pot procedure used to generate libraries of isoindolinone derivatives. researchgate.netresearchgate.net This reaction typically involves the condensation of 2-formylbenzoic acid, an amine, and an isocyanide to directly form the this compound scaffold. researchgate.net The efficiency of this process can be further enhanced by the use of activating agents like propylphosphonic anhydride (T3P®), which significantly shortens reaction times. researchgate.net

Another innovative one-pot approach combines the Ugi reaction with a subsequent click reaction. researchgate.net In this two-step, one-pot synthesis, the initial Ugi adduct, formed from 2-formylbenzoic acid, propargyl amine, and an isocyanide, undergoes a copper-catalyzed click reaction to yield 1,2,3-triazole-3-oxoisoindoline-1-carboxamide hybrids in good yields. researchgate.net Furthermore, sequential four-component Ugi reactions followed by an oxidative nucleophilic substitution of hydrogen have been developed for the diversity-oriented synthesis of this compound derivatives. researchgate.net This method proceeds under mild, base-mediated conditions with high regio- and chemoselectivity. researchgate.net

Palladium-catalyzed cyclization reactions have also been employed in a one-pot manner to synthesize 3-acyl-substituted isoindolinone derivatives from o-bromobenzaldehydes, isocyanides, and carboxylic acids. researchgate.net These methods, which feature readily available starting materials and simple operation, demonstrate the versatility of one-pot procedures in accessing a wide range of substituted 3-oxoisoindoline-1-carboxamides. researchgate.net

Propylphosphonic Anhydride (T3P®) Mediated Reactions

Propylphosphonic anhydride, commercially known as T3P®, is a versatile and efficient coupling reagent used in a variety of chemical transformations, including the synthesis of amides, esters, and heterocycles. rxweb-prd.com Its application in the synthesis of 3-oxoisoindoline-1-carboxamides has been particularly effective, primarily in the context of multicomponent reactions. researchgate.netdaneshyari.comdntb.gov.ua

T3P® has been successfully utilized as a condensing agent in the Ugi four-center, three-component reaction (Ugi-4C-3CR) to produce 3-oxoisoindoline-1-carboxamides from 2-formylbenzoic acid, various primary amines, and isocyanides. researchgate.netdaneshyari.com The use of T3P® in this context significantly reduces the required reaction time, and the desired products are obtained in good to high yields. researchgate.netresearchgate.net This represents the first reported use of T3P® in the Ugi reaction. researchgate.net

In addition to its role in the Ugi reaction, T3P® has been employed in the one-pot synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonates. researchgate.net This three-component reaction involves 2-formylbenzoic acid, various primary amines, and trialkyl phosphites, with T3P® acting as the condensing agent. The reaction is conveniently performed in boiling ethyl acetate. researchgate.net The mechanism of T3P®-mediated reactions involves the in situ generation of reactive propylphosphate intermediates. researchgate.net

Table 2: Applications of T3P® in Isoindolinone Synthesis

| Reaction Type | Starting Materials | Role of T3P® | Key Advantages | Reference |

|---|---|---|---|---|

| Ugi-4C-3CR | 2-formylbenzoic acid, amines, isocyanides | Condensing agent | Significantly shortened reaction time, good to high yields. | researchgate.netdaneshyari.com |

| Synthesis of Isoindolinone Phosphonates | 2-formylbenzoic acid, primary amines, trialkyl phosphites | Condensing agent | Efficient one-pot procedure. | researchgate.net |

Functional Group Interconversions Leading to Carboxamide Moiety

The formation of the carboxamide functional group is a critical step in the synthesis of this compound. This transformation can be achieved through various functional group interconversions, typically involving the activation of a carboxylic acid or its derivative, followed by reaction with an amine.

A common and direct method is the coupling of a 3-oxoisoindoline-carboxylic acid with an amine. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as triethylamine. onlinepharmacytech.info The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine to form the amide bond.

Another important functional group interconversion is the conversion of a nitrile to a carboxamide. While not explicitly detailed for the parent this compound in the provided search results, the hydrolysis of a nitrile group is a well-established method for the synthesis of primary amides. This transformation can often be achieved under acidic or basic conditions. The reverse reaction, the dehydration of a primary amide to a nitrile, can be accomplished using reagents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. vanderbilt.edu

Table 3: Key Functional Group Interconversions for Carboxamide Formation

| Starting Functional Group | Target Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Carboxylic Acid | Carboxamide | EDC.HCl, HOBt, Amine, Triethylamine | onlinepharmacytech.info |

| Nitrile | Carboxamide | Acid or base-catalyzed hydrolysis | vanderbilt.edu |

| Ester | Carboxamide | Amine (Aminolysis) | solubilityofthings.com |

| Acyl Chloride | Carboxamide | Amine | solubilityofthings.com |

Anticancer Research Applications

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology research. Their multifaceted mechanisms of action, primarily centered on the inhibition of cancer cell growth and the induction of programmed cell death, have been investigated in various cancer models.

Inhibitory Activities against Proliferation

The antiproliferative effects of this compound derivatives have been demonstrated in several studies. These compounds can impede the growth of cancer cells through various mechanisms, including the inhibition of enzymes crucial for cell cycle progression. For instance, certain derivatives have shown significant reductions in the viability of human breast cancer cells (MCF-7) at micromolar concentrations.

One of the key targets for some 3-oxoisoindoline-4-carboxamide (B1419123) derivatives is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. researchgate.net By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, ultimately resulting in cell cycle arrest and the suppression of tumor growth. researchgate.net

| Compound Type | Cancer Cell Line | Effect | Note |

| 2-Methyl-3-oxoisoindoline-1-carbonitrile derivatives | Human breast cancer (MCF-7) | Significant reduction in cell viability at concentrations above 10 µM after 48 hours. | Demonstrates potent anticancer potential. |

| 3-Oxoisoindoline-4-carboxamide derivatives | Various | Inhibition of PARP-1, leading to suppressed tumor growth. researchgate.net | Represents a significant mechanism for antiproliferative activity. |

Induction of Apoptosis Pathways

A crucial aspect of the anticancer activity of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This programmed cell death is a key mechanism for eliminating malignant cells without inducing an inflammatory response.

Research has shown that these derivatives can trigger apoptosis through intrinsic pathways. For example, in glioma U251 cells, carboxamide derivatives were found to induce apoptosis by increasing the activity of caspases-3, -8, and -9, which are key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, these compounds were observed to suppress the expression of anti-apoptotic proteins like Bcl-2 and survivin, further promoting cell death. nih.gov The induction of oxidative damage is another mechanism through which these derivatives may initiate apoptosis. nih.gov

| Compound Type | Cancer Cell Line | Apoptotic Mechanism |

| Carboxamide derivatives (N2 and S2) | Glioma U251 | Increased activity of caspase-3, -8, and -9; Suppression of Bcl-2 and survivin expression. nih.gov |

| 2-Methyl-3-oxoisoindoline-1-carbonitrile derivatives | General cancer cell lines | Activation of intrinsic apoptosis pathways. |

Anti-inflammatory Research

The anti-inflammatory potential of isoindoline (B1297411) derivatives has been recognized, with studies suggesting their ability to modulate inflammatory pathways. nih.govnih.gov While direct research on this compound in this area is limited, related structures have shown promise. For instance, some isoindolinone derivatives have been investigated for their role as anti-inflammatory agents. nih.gov

The mechanism of anti-inflammatory action for some related heterocyclic compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. researchgate.netnih.gov Specifically, the inhibition of COX-2 is a primary target for many anti-inflammatory drugs due to its upregulation during inflammatory processes. nih.govnih.gov Some novel tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives, which share some structural similarities, have demonstrated superior in vitro inhibitory activity against COX-2 compared to the standard drug celecoxib. researchgate.net This suggests a potential avenue of investigation for this compound derivatives.

Antimicrobial and Antifungal Investigations

The emergence of drug-resistant microbial and fungal strains necessitates the discovery of new antimicrobial agents. While specific studies on the antimicrobial and antifungal properties of this compound are not extensively reported, research on structurally related compounds indicates potential in this area.

For example, derivatives of 1,3,4-oxadiazole (B1194373), another class of heterocyclic compounds, have demonstrated significant antibacterial activity against strains like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govauctoresonline.org Some of these derivatives have shown minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml and have been found to be bactericidal. nih.govnih.gov

In the realm of antifungal research, derivatives of compounds like 1,3,4-oxadiazole and coumarin-3-carboxamide have been evaluated against pathogenic fungi such as Candida albicans. nih.govmdpi.comnih.govfrontiersin.org Some 1,3,4-oxadiazole derivatives have shown promising antifungal activity with MIC values of 32 μg/ml against several C. albicans isolates. nih.gov These findings suggest that the core scaffold of this compound could be a valuable starting point for the development of novel antimicrobial and antifungal agents.

Analgesic Research and Pain Modulation

A significant area of investigation for this compound derivatives is in the field of analgesia, with a particular focus on the modulation of key targets involved in pain signaling.

Modulation of Voltage-Gated Sodium Channels (e.g., NaV1.7)

The voltage-gated sodium channel NaV1.7 is a critical mediator of pain sensation, making it a prime target for the development of new analgesics. medchemexpress.comnih.gov Derivatives of this compound have been identified as potent and state-dependent blockers of NaV1.7. medchemexpress.comnih.gov

Extensive research has led to the optimization of these derivatives to enhance their potency for NaV1.7 and their selectivity over other sodium channel subtypes, such as NaV1.5, which is crucial for cardiac function. medchemexpress.com Several compounds from this series have demonstrated functional selectivity for NaV1.7 over NaV1.5 of more than 100-fold. nih.gov For example, a specific inhibitor from this class, referred to as Sodium Channel inhibitor 1, exhibits an IC50 of 0.16 μM for NaV1.7. medchemexpress.com

In preclinical studies, these compounds have shown efficacy in various pain models. medchemexpress.commdpi.com For instance, compounds 16A and 26B demonstrated concentration-dependent efficacy in behavioral pain models in rats. medchemexpress.com Furthermore, compound 28 was found to produce a concentration-dependent inhibition of nerve injury-induced ectopic discharges in an ex vivo preparation from rats with spinal nerve ligation. medchemexpress.com These findings underscore the potential of this compound derivatives as a valuable series for the development of novel pain therapeutics. medchemexpress.com

| Compound | Target | Inhibitory Concentration (IC50) | Cell Line | Assay Condition |

| Sodium Channel inhibitor 1 | NaV1.7 | 0.16 μM medchemexpress.com | - | V hold -90mV |

| Compound 53 | NaV1.7 | 0.087 μM medchemexpress.com | HEK293 | V hold -65 mV |

| Compound 53 | NaV1.7 | 0.28 μM medchemexpress.com | HEK293 | V hold -90 mV |

| Compound 53 | NaV1.5 | 0.81 μM medchemexpress.com | CHO-K1 | V hold -90 mV |

State-Dependent Blockade Mechanisms

A significant area of investigation for this compound derivatives has been their activity as state-dependent blockers of voltage-gated sodium channels (Na(V)), particularly the Na(V)1.7 subtype, which is a key mediator of pain sensation. nih.gov These compounds exhibit a mechanism that involves preferential binding to specific conformational states of the channel, such as the open or inactivated states, over the resting state. researchgate.net This state-dependent inhibition is a sought-after property for therapeutic agents, as it allows for the selective targeting of channels in hyperactive neurons, which are characteristic of pathological pain states, while minimizing effects on normal neuronal activity. nih.gov

The interaction of these oxoisoindoline carboxamides has been localized to the binding site for local anesthetics within the channel pore. nih.gov Despite this common interaction point, extensive structure-activity relationship (SAR) studies have enabled the development of compounds with significant functional selectivity for Na(V)1.7 over other subtypes, such as the cardiac channel Na(V)1.5. nih.gov In some cases, a functional selectivity of over 100-fold has been achieved, which is attributed to a combination of subtype-specific and state-dependent binding properties. nih.govresearchgate.net

Research has identified several potent derivatives that demonstrate efficacy in preclinical models. For instance, compound 28 showed a concentration-dependent inhibition of nerve injury-induced ectopic firing in an ex vivo dorsal root ganglion (DRG) preparation. nih.govresearchgate.net Other derivatives have also shown promise in behavioral models of pain. nih.gov

| Compound | Target | Activity | Reference |

| Oxoisoindoline Carboxamide 28 | Na(V)1.7 | Concentration-dependent inhibition of ectopic firing in DRG neurons | nih.govresearchgate.net |

| Oxoisoindoline Carboxamide 16A | Na(V)1.7 | Efficacy in preclinical behavioral pain models | nih.govresearchgate.net |

| Oxoisoindoline Carboxamide 26B | Na(V)1.7 | Efficacy in preclinical behavioral pain models | nih.govresearchgate.net |

Enzyme Inhibition Studies

The this compound core and its related structures have proven to be versatile platforms for designing inhibitors of various enzymes critical to disease pathology.

Derivatives of 3-oxoisoindoline-4-carboxamide have been developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme family crucial for DNA repair. researchgate.netnih.gov These inhibitors are designed to mimic the nicotinamide (B372718) portion of the enzyme's natural substrate, NAD+, thereby blocking the active site. researchgate.net

A key structural feature contributing to their potency is the conformational restriction of the benzamide (B126) group through the formation of a seven-membered intramolecular hydrogen bond with the oxindole (B195798) carbonyl group. researchgate.netnih.gov This hydrogen bond, rarely observed in small molecules, forces the core structure into a planar conformation, which is optimal for binding to the PARP surface. researchgate.netnih.gov X-ray crystallography of one such compound, 1e , bound to PARP-1 confirmed this seven-membered ring and revealed an additional hydrogen bond between the compound's piperidine (B6355638) nitrogen and the Gly-888 residue of the enzyme, further enhancing binding affinity. researchgate.netnih.gov

Structure-activity relationship studies have indicated that a secondary or tertiary amine at the lactam nitrogen is important for cellular potency. researchgate.netnih.govresearchgate.net These compounds have demonstrated modest to good activity against PARP-1 in both biochemical and cell-based assays. researchgate.netnih.gov The benzimidazole (B57391) carboxamide scaffold, a related structure, has also yielded potent PARP inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range against both PARP-1 and PARP-2. mdpi.com

| Compound | Target | IC₅₀ | Key Structural Feature | Reference |

| Compound 1e | PARP-1 | Not specified | Seven-membered intramolecular hydrogen bond; Piperidine interaction with Gly-888 | researchgate.netnih.gov |

| Compound 5cj | PARP-1 | 3.9 nM | Benzimidazole carboxamide scaffold | mdpi.com |

| Compound 5cj | PARP-2 | 4.2 nM | Benzimidazole carboxamide scaffold | mdpi.com |

| Compound 5cp | PARP-1 | ~4 nM | Benzimidazole carboxamide scaffold | mdpi.com |

| Compound 5cp | PARP-2 | ~4 nM | Benzimidazole carboxamide scaffold | mdpi.com |

Novel oxoisoindoline derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. researchgate.netresearchgate.net An efficient synthesis for these compounds involves the Ugi multicomponent reaction of 2-formylbenzoic acids, amines, and isocyanides. researchgate.netresearchgate.net

While many of the synthesized compounds showed limited activity, certain derivatives displayed notable inhibition. researchgate.net Specifically, oxoisoindoline-carboxamides 21 and 22 , which feature a branched alkyl substituent on the amide nitrogen and a tertiary alkylamine on the isoindoline nitrogen, were the most active in one series, with IC₅₀ values of 41.04 µM and 83.05 µM, respectively. researchgate.net

Kinetic and molecular docking studies have suggested that some derivatives can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net This dual-site binding is a desirable characteristic for AChE inhibitors, as it can interfere with both acetylcholine (B1216132) hydrolysis and the amyloid-β aggregation promoted by the PAS. researchgate.net

| Compound | Target | IC₅₀ | Structural Characteristic | Reference |

| Oxoisoindoline-carboxamide 21 | AChE | 41.04 µM | Branched alkyl substituent on amide nitrogen; Tertiary alkylamine on isoindoline nitrogen | researchgate.net |

| Oxoisoindoline-carboxamide 22 | AChE | 83.05 µM | Branched alkyl substituent on amide nitrogen; Tertiary alkylamine on isoindoline nitrogen | researchgate.net |

The therapeutic potential of carboxamide-containing scaffolds extends to other enzyme classes. For example, related carboxamide derivatives have been developed as potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key mediator in autoimmune diseases like rheumatoid arthritis. nih.gov A series of 4-aminoquinoline-3-carboxamide derivatives showed a strong inhibitory effect on both wild-type BTK and its C481S mutant, with the most potent compound exhibiting an IC₅₀ of 5.3 nM against the wild-type enzyme. nih.gov

Furthermore, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These studies demonstrate the chemical tractability of the carboxamide functional group in designing inhibitors for a variety of enzyme targets beyond PARP and AChE.

Immunomodulatory Research

Derivatives of the oxoisoindoline core are well-known for their immunomodulatory activities. The class of drugs known as Immunomodulatory Drugs (IMiDs), which includes thalidomide (B1683933) and its analogs lenalidomide (B1683929) and pomalidomide, are characterized by a core structure that includes a 3-oxoisoindoline ring. researchgate.net Lenalidomide, for example, is a phthalimide (B116566) compound with a substitution at position 2 of the oxo-isoindoline core that inhibits the secretion of tumor necrosis factor-alpha (TNF-α). researchgate.net

Substituted 1-oxo-isoindolines have been specifically designed to reduce the levels of inflammatory cytokines like TNF-α. google.com TNF-α is a key cytokine in the inflammation cascade, and its overproduction is implicated in numerous inflammatory and autoimmune diseases. google.com The mechanism of action for these compounds is multifaceted but includes the modulation of cytokine production and co-stimulation of T-cells. researchgate.netgoogle.com Related carboxamide derivatives, such as Laquinimod, are also potent immunomodulators that can prevent inflammation in the central nervous system. medchemexpress.com

Exploration of Broad-Spectrum Bioactivity

Research into this compound and its related structures has uncovered a wide spectrum of biological activities, highlighting the versatility of this chemical scaffold. ontosight.ai Beyond the specific applications in oncology, neurology, and immunology, these derivatives have been investigated for a range of other potential therapeutic uses.

Studies have reported on the anti-inflammatory, antimicrobial, anticancer, and antioxidant properties of various isoindoline derivatives. ontosight.aipreprints.orgonlinepharmacytech.info For instance, a series of 3-oxoisoindoline-5-carboxamides were synthesized and shown to possess antioxidant activity, as demonstrated by their ability to scavenge free radicals and inhibit the oxidation of human low-density lipoprotein (LDL). onlinepharmacytech.info Additionally, certain phthalimidine derivatives have exhibited antibacterial activity against pathogenic strains like Listeria monocytogenes. preprints.org The broad bioactivity of this compound class makes it a continuing source of interest for drug discovery and development across multiple therapeutic areas. ontosight.ai

| Activity Investigated | Compound Class | Key Finding | Reference |

| Antioxidant | 3-Oxoisoindoline-5-carboxamides | Scavenged DPPH free radicals and inhibited LDL oxidation | onlinepharmacytech.info |

| Antimicrobial | Phthalimidine derivatives | Activity against Gram-positive bacteria, including L. monocytogenes | preprints.org |

| Anticancer | Isoindoline derivatives | General class explored for anticancer properties | ontosight.ai |

| Anti-inflammatory | Isoindoline derivatives | General class explored for anti-inflammatory properties | ontosight.aipreprints.org |

The Evolution of Research into 3 Oxoisoindoline 1 Carboxamide Derivatives

Research into 3-oxoisoindoline-1-carboxamide and related isoindolinone derivatives has evolved significantly over the past few decades. Early interest in the isoindoline (B1297411) scaffold was sparked by the discovery of the biological activities of natural products containing this motif.

A pivotal moment in the history of isoindoline-based drugs was the development of Thalidomide (B1683933) in the 1950s. Although initially withdrawn due to its teratogenic effects, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its re-emergence for the treatment of multiple myeloma. This revitalization of interest in thalidomide spurred extensive research into its derivatives, known as immunomodulatory drugs (IMiDs), such as Lenalidomide (B1683929) and Pomalidomide, which feature a modified isoindoline core.

More recently, the focus has shifted towards the rational design of isoindolinone derivatives as targeted therapies. Advances in synthetic methodologies, such as multicomponent reactions like the Ugi reaction, have enabled the efficient synthesis of diverse libraries of these compounds for high-throughput screening. The Ugi four-component reaction, in particular, has been instrumental in the preparation of various N-heterocycles, including 3-oxoisoindoline-1-carboxamides. This has allowed for systematic exploration of the structure-activity relationships of these molecules, leading to the identification of highly potent and selective inhibitors of enzymes like PARP and HDACs.

The evolution of research in this area highlights a progression from the serendipitous discovery of biologically active natural products to a more targeted and rational approach to drug design, facilitated by a deeper understanding of disease biology and advancements in synthetic chemistry. The this compound scaffold continues to be a fertile ground for the discovery of new and improved therapeutic agents.

Structure Activity Relationship Sar Studies

Influence of Core Scaffold Modifications on Biological Activity

Modifications to the core 3-oxoisoindoline-1-carboxamide structure have been shown to significantly impact biological activity. The isoindolinone core itself is considered a crucial starting point for the development of inhibitors for various biological targets. jmchemsci.com

For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 3-oxoisoindoline-4-carboxamide (B1419123) core was designed to mimic the nicotinamide (B372718) portion of NAD+. researchgate.netnih.gov The planarity of this core structure, reinforced by an intramolecular hydrogen bond, is a key feature for binding to the PARP surface. researchgate.netnih.gov The fusion of an indole (B1671886) ring to the isoindoline (B1297411) moiety, creating a tetracyclic isoindoloindolone system, has led to potent ligands for the melatonin (B1676174) binding site MT3 and compounds with DNA binding ability. researchgate.netsemanticscholar.org

Furthermore, the transformation from a more flexible amide series to a rigid isoindolinone core has been shown to increase inhibitory potency against certain viral enzymes by tenfold. jmchemsci.com This highlights the importance of the constrained conformation provided by the isoindoline ring system.

Impact of Substituents on Activity and Selectivity

Substituents on the nitrogen atom of the isoindoline ring play a critical role in modulating the biological activity of these compounds.

In the context of PARP inhibitors, SAR studies have indicated that a secondary or tertiary amine at the lactam nitrogen is important for cellular potency. researchgate.netnih.govresearchgate.net An X-ray crystal structure of one such compound bound to PARP-1 revealed a hydrogen bond interaction between the piperidine (B6355638) nitrogen substituent and the protein, contributing to its binding affinity. researchgate.netnih.govresearchgate.net

For carbonic anhydrase inhibitors, the nature of the N-substituent significantly influences inhibitory activity. For example, derivatives with an n-propanol or 2-propanol substituent on the isoindoline nitrogen showed strong inhibitory effects against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov In contrast, an ethyl group led to weaker activity, and an n-butanol group resulted in the lowest inhibitory activity among the tested compounds. nih.gov

The antioxidant activity of isoindolinone derivatives is also heavily influenced by the N-substituent. A cyclohexanol (B46403) group was found to confer the highest antioxidant activity, likely due to its electron-donating properties, while an ethyl group resulted in the lowest activity. nih.gov Generally, branched alkyl chains on the nitrogen atom led to higher antioxidant activity compared to straight chains. nih.gov

Modifications to the carboxamide nitrogen have been explored to a lesser extent but still show an impact on activity. In the development of inhibitors for the hepatitis C virus (HCV), replacing a hydrazide with an amide at this position resulted in good inhibitory potency. jmchemsci.com For certain anticancer agents, methylation of the carboxamide nitrogen can increase lipophilicity and potentially improve blood-brain barrier penetration.

The nature of the moieties attached to the this compound core, whether aromatic or aliphatic, is a key determinant of biological activity and selectivity.

In the development of Na(V)1.7 channel blockers for pain, a variety of aromatic and aliphatic groups have been explored. diva-portal.orgnih.gov For inhibitors of cyclooxygenase (COX) enzymes, the presence of an aromatic moiety is considered important for affinity to COX-2. mdpi.com

In the context of anticancer agents inspired by norcantharidin, the introduction of an extended aliphatic chain combined with a dimethylamino group did not enhance cytotoxicity as expected, indicating that the specific context of the core scaffold is crucial. uq.edu.au In fact, the inclusion of the polar dimethylamino moiety was detrimental to activity in this particular series. uq.edu.au

Stereochemical Considerations and Diastereoselectivity in Bioactivity

Stereochemistry is a critical factor influencing the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms can significantly affect interactions with biological targets. nih.govmdpi.com

For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect. mdpi.com The synthesis of enantiomerically pure 3-oxoisoindoline-1-carboxamides can be achieved using chiral auxiliaries or through enantioselective catalytic methods. scielo.br For example, the use of chiral catalysts has enabled the synthesis of these compounds with excellent enantiomeric excesses. scielo.br

In the development of Na(V)1.7 inhibitors, specific stereoisomers (e.g., 16A and 26B) were identified as having potent activity. diva-portal.orgnih.gov The stereochemistry at the C1 position of the isoindoline ring is often crucial. For instance, in the case of a cyclopropylmethyl substituent, one configuration is generally preferred due to reduced steric strain. The specific stereoisomer can also influence uptake by cells, as seen in other classes of compounds where transport systems are stereoselective. mdpi.com

The following table provides examples of how stereochemistry impacts the activity of certain this compound analogs.

| Compound | Stereochemistry | Biological Target | Activity |

| Analog 16A | Specific Isomer | Na(V)1.7 | Potent Blocker diva-portal.orgnih.gov |

| Analog 26B | Specific Isomer | Na(V)1.7 | Potent Blocker diva-portal.orgnih.gov |

Physicochemical Parameters and Their Correlation with Biological Response

The physicochemical properties of this compound derivatives, such as lipophilicity, electronic effects, and molecular size, are closely correlated with their biological responses.

Lipophilicity, often expressed as logP, is a key parameter. In the context of COX inhibitors, increasing lipophilicity by introducing a piperazine (B1678402) ring into the N-methylphthalimide ligand was shown to enhance affinity for the enzyme. mdpi.com Methylation of a carboxamide nitrogen can also increase lipophilicity, which may improve penetration of the blood-brain barrier.

Electronic properties of substituents also play a significant role. For instance, the electron-donating properties of a cyclohexanol group on the isoindoline nitrogen were suggested to be responsible for the enhanced antioxidant activity of the corresponding derivative. nih.gov Conversely, the introduction of electron-withdrawing groups, such as a nitro group, at certain positions can be beneficial for antiviral activity. brieflands.com

The following table summarizes the correlation between certain physicochemical parameters and the biological activity of this compound derivatives.

| Physicochemical Parameter | Effect on Biological Activity | Example |

| Increased Lipophilicity | Enhanced affinity for COX enzymes mdpi.com | Introduction of a piperazine ring mdpi.com |

| Electron-donating Substituents | Enhanced antioxidant activity nih.gov | Cyclohexanol group on the isoindoline nitrogen nih.gov |

| Electron-withdrawing Substituents | Enhanced antiviral activity brieflands.com | Nitro group substitution brieflands.com |

| Molecular Planarity | Favorable for PARP inhibition researchgate.netnih.gov | 3-Oxoisoindoline-4-carboxamide core researchgate.netnih.gov |

Lipophilicity and its Influence on Bioactivity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comscienceforecastoa.com In the context of this compound analogs, modulating lipophilicity has been a key strategy for optimizing their biological effects.

Conversely, excessive lipophilicity can lead to undesirable properties, such as poor solubility and off-target effects. Therefore, a careful balance is required. The strategic introduction of fluorine atoms or fluoroalkyl motifs has been explored as a method to fine-tune lipophilicity. researchgate.net For example, replacing a hydrogen atom with a fluorine atom can subtly alter the electronic properties and lipophilicity of the molecule, potentially leading to improved pharmacokinetic profiles. researchgate.net

The following table illustrates the impact of different substituents on the calculated logP (cLogP) of hypothetical this compound derivatives, demonstrating the wide range of lipophilicity that can be achieved.

| Substituent (R) | cLogP |

| -H | 1.5 |

| -CH3 | 2.0 |

| -Cl | 2.2 |

| -CF3 | 2.8 |

| -OCH3 | 1.4 |

| -N(CH3)2 | 1.8 |

Note: These are hypothetical values for illustrative purposes.

Role of Functional Groups in Receptor Interactions

The functional groups appended to the this compound core play a pivotal role in mediating interactions with biological receptors. ashp.orgunina.it These interactions, which include hydrogen bonds, ionic bonds, and van der Waals forces, are fundamental to the compound's mechanism of action. unina.it

The amide group, a defining feature of this scaffold, is a potent hydrogen bond donor and acceptor. sci-hub.box This allows it to form crucial hydrogen bonds with amino acid residues in the binding site of a target protein. For example, in a series of poly(ADP-ribose) polymerase (PARP) inhibitors, the primary amide was found to form an intramolecular hydrogen bond with the lactam carbonyl, which conformationally freezes the molecule into its biologically active state. researchgate.netnih.gov

Furthermore, the lactam nitrogen of the isoindolinone core can be substituted to modulate activity. Studies have shown that the presence of a secondary or tertiary amine at this position is important for the cellular potency of certain PARP inhibitors. researchgate.netnih.gov This is exemplified by an X-ray crystal structure of a compound bound to PARP-1, which revealed an additional hydrogen bond interaction between the piperidine nitrogen and the Gly-888 residue of the protein. nih.gov

The following table summarizes the types of interactions mediated by common functional groups found in this compound derivatives.

| Functional Group | Potential Interactions |

| Amide (-CONH2) | Hydrogen bond donor/acceptor |

| Lactam (-C(O)N-) | Hydrogen bond acceptor, substitution site |

| Carbonyl (-C=O) | Hydrogen bond acceptor, dipole-dipole interactions |

| Aromatic Rings | π-π stacking, hydrophobic interactions |

| Amines (-NH2, -NHR, -NR2) | Hydrogen bond donor/acceptor, ionic interactions |

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor |

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This information is then used to guide the design and optimization of new ligands.

Identification of Key Binding Elements

The first step in pharmacophore elucidation is to identify the key binding elements, or "pharmacophoric features," that are common to a set of active molecules. nih.gov For this compound derivatives, these features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For instance, in the development of T-type calcium channel blockers, a pharmacophore model was used to design a library of 1,3-dioxoisoindoline-5-carboxamides. nih.gov This model likely identified the key interactions necessary for blocking the channel, guiding the synthesis of compounds with improved activity. Similarly, for inhibitors of HIV-1 integrase, constraining three oxygen atoms in a coplanar arrangement within a 6,7-dihydroxy-1-oxoisoindoline scaffold was a key design element. brieflands.com

Crystallographic studies provide invaluable insights into the precise binding modes of these compounds. For example, the crystal structure of a 3-oxoisoindoline-4-carboxylate derivative in complex with VIM-2 metallo-β-lactamase revealed the specific interactions responsible for its inhibitory activity. researchgate.net Such structural data is crucial for refining pharmacophore models and understanding the molecular basis of activity.

Design of Functionally Selective Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets that can signal through multiple intracellular pathways. drugtargetreview.com Functionally selective ligands, also known as biased ligands, are compounds that preferentially activate one signaling pathway over another. drugtargetreview.comnih.gov The design of such ligands is a cutting-edge area of drug discovery that holds the promise of developing drugs with improved efficacy and reduced side effects. drugtargetreview.comfu-berlin.de

The this compound scaffold can serve as a template for the design of functionally selective ligands. By systematically modifying the functional groups and their spatial arrangement, it is possible to fine-tune the ligand's interaction with the receptor, thereby biasing its signaling output. fu-berlin.de For example, subtle changes to the substitution pattern on the aromatic ring or the nature of the substituent on the lactam nitrogen could alter the conformational state of the receptor, leading to preferential engagement with a specific G-protein or β-arrestin pathway. drugtargetreview.com

The development of functionally selective ligands requires a sophisticated screening cascade that can assess activity across multiple signaling pathways. drugtargetreview.com This allows for the identification of biased ligands and the establishment of a structure-bias relationship, which can then guide further optimization efforts.

The following table outlines a hypothetical strategy for designing functionally selective ligands based on the this compound scaffold.

| Modification | Target Pathway | Rationale |

| Bulky hydrophobic group at R1 | G-protein signaling | May favor a receptor conformation that couples to G-proteins. |

| Polar, hydrogen-bonding group at R2 | β-arrestin signaling | Could stabilize a receptor conformation that promotes β-arrestin recruitment. |

| Rigidification of the scaffold | Increased selectivity | Reduces conformational flexibility, potentially locking the ligand into a conformation that favors a specific pathway. |

Note: R1 and R2 represent different positions on the this compound core. This is a hypothetical example.

Mechanistic Investigations of Biological Activities

Elucidation of Molecular Targets and Pathways

The specificity of 3-oxoisoindoline-1-carboxamide derivatives allows them to engage with key cellular components, leading to the modulation of critical signaling cascades.

Derivatives of this compound have been shown to interact with several classes of proteins, most notably enzymes involved in DNA repair and cell signaling.

Poly(ADP-ribose) Polymerase (PARP): A primary and well-studied target is the nuclear protein Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. researchgate.net This enzyme is a key player in DNA repair, transcriptional regulation, and cell death pathways. researchgate.net Inhibitors based on the 3-oxoisoindoline-4-carboxamide (B1419123) core have been designed to mimic the nicotinamide (B372718) portion of the PARP substrate, NAD+, thereby blocking its active site. researchgate.net These compounds have demonstrated potent inhibition of PARP-1. researchgate.net

Protein Phosphatases (PP1 and PP2A): Related structures have been implicated as inhibitors of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). uq.edu.au These enzymes are crucial serine/threonine phosphatases that regulate a multitude of cellular processes through dephosphorylation. uq.edu.au

Acetylcholinesterase (AChE): Some oxoisoindoline-carboxamides have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.net While many derivatives showed weak activity, certain compounds with specific substitutions exhibited moderate inhibitory potential, binding to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net

Ion Channels: Certain oxoisoindoline carboxamides have been identified as blockers of voltage-gated sodium channels (NaV), such as Kv1.5. researchgate.netgoogleapis.com This interaction is explored further in section 5.3.

Table 1: Key Molecular Targets of this compound Derivatives

| Target Protein | Protein Class | Biological Function | Reference |

| PARP-1 | Enzyme (DNA Repair) | Catalyzes the transfer of ADP-ribose units to acceptor proteins, crucial for DNA single-strand break repair. | researchgate.net |

| PP1 / PP2A | Enzyme (Phosphatase) | Regulate cellular events like cell cycle, proliferation, and signal transduction via dephosphorylation. | uq.edu.au |

| AChE | Enzyme (Hydrolase) | Degrades the neurotransmitter acetylcholine in the synaptic cleft. | researchgate.net |

| Kv1.5 | Ion Channel | Voltage-gated potassium channel involved in the repolarization of the cardiac action potential in the human atrium. | googleapis.com |

| NaV Channels | Ion Channel | Voltage-gated sodium channels responsible for the rising phase of action potentials. | researchgate.net |

Modulation of Cellular Signaling Pathways

By engaging with the targets listed above, this compound derivatives can significantly alter cellular signaling pathways.

DNA Damage Repair: The most prominent modulated pathway is the DNA base excision repair (BER) pathway, due to the inhibition of PARP-1. researchgate.net PARP is essential for repairing DNA single-strand breaks; its inhibition leads to the accumulation of DNA damage, which can be cytotoxic, particularly in cancer cells with other DNA repair defects. researchgate.net

Cell Cycle and Apoptosis: Inhibition of PARP can influence cell cycle regulation and induce apoptosis (programmed cell death). researchgate.net Furthermore, interactions with protein phosphatases PP1 and PP2A can modulate events such as T-cell activation, cell proliferation, and glycogen (B147801) synthesis. uq.edu.au Some derivatives are reported to induce apoptosis by regulating the expression of genes like p53 and Bcl-2. uq.edu.au

Neurotransmission: Through the inhibition of acetylcholinesterase, these compounds have the potential to modulate cholinergic neurotransmission, although the potency of currently studied derivatives is limited. researchgate.net

Studies on Protein Binding Interactions

The efficacy of this compound derivatives as inhibitors is highly dependent on their structural characteristics and how they fit into the binding sites of their target proteins.

A key structural feature in the binding of some derivatives is the formation of an intramolecular hydrogen bond. In the case of 3-oxoisoindoline-4-carboxamide inhibitors bound to PARP, X-ray crystallography has confirmed the formation of a stable seven-membered intramolecular hydrogen bond. researchgate.netresearchgate.net This interaction occurs between the carboxamide proton and the oxygen of the lactam carbonyl group. researchgate.net This pre-organized conformation is believed to reduce the entropic penalty of binding to the protein, contributing to the inhibitor's affinity. researchgate.net Such a seven-membered intramolecular hydrogen bond is a rare observation in small-molecule drug design. researchgate.net

The formation of the aforementioned intramolecular hydrogen bond has a significant conformational consequence: it forces the 3-oxoisoindoline-4-carboxamide core structure into a planar arrangement. researchgate.netresearchgate.net This planarity is a crucial factor for effective binding within the active site of PARP-1. researchgate.net This flat conformation allows the inhibitor to engage in favorable π-stacking interactions with tyrosine residues (e.g., Tyr907 in PARP-1) in the nicotinamide-binding pocket, which is a characteristic interaction for many PARP inhibitors. researchgate.net

Table 2: Summary of Binding Interactions with PARP-1

| Interaction Type | Description | Key Residues | Reference |

| Intramolecular H-Bond | A seven-membered ring is formed between the amide proton and the lactam carbonyl oxygen of the inhibitor. | N/A (Inhibitor) | researchgate.netresearchgate.net |

| Intermolecular H-Bonds | The inhibitor forms hydrogen bonds with the protein's catalytic domain. | Gly863, Ser904 | researchgate.net |

| π-Stacking | The planar core of the inhibitor stacks with an aromatic residue in the binding site. | Tyr907 | researchgate.net |

Investigation of State-Dependent Interactions with Ion Channels

Research has shown that oxoisoindoline carboxamides can act as blockers of voltage-gated sodium (NaV) channels. researchgate.net Notably, these interactions can be state-dependent, meaning the compound has a different affinity for the channel depending on whether it is in a resting, open, or inactivated state. This property is critical for developing selective drugs. The oxoisoindoline carboxamides were found to interact with the local anesthetic binding site on the channel. researchgate.net Despite this common binding site, several compounds displayed over 100-fold functional selectivity for certain NaV subtypes over the cardiac channel NaV1.5, demonstrating a combination of subtype and state-dependent selectivity. researchgate.net This suggests that these compounds may preferentially block channels that are frequently active, a desirable property for therapeutics targeting pathological conditions like chronic pain. researchgate.net

Cellular Mechanism Studies (e.g., Effects on Cell Proliferation and Apoptosis)

Investigations into the cellular mechanisms of this compound and its structural analogs have revealed significant effects on fundamental cellular processes, particularly cell proliferation and apoptosis. Research has largely focused on the potential of this chemical scaffold in oncology, with studies highlighting its role in inhibiting cancer cell growth and inducing programmed cell death.

A primary mechanism of action identified for derivatives based on the isoindolinone carboxamide core is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.netacs.orgnih.gov PARP-1 is a key enzyme in the base excision repair pathway, which is critical for repairing single-strand DNA breaks. nih.gov By inhibiting PARP-1, these compounds can disrupt DNA damage repair processes within cancer cells. This inhibition can lead to the accumulation of DNA damage, ultimately triggering apoptosis and selective cell death in tumor cells, particularly those with existing deficiencies in other DNA repair pathways. researchgate.netnih.gov A series of compounds featuring a 3-oxoisoindoline-4-carboxamide structure demonstrated modest to good activity against PARP-1 in both enzymatic and cellular assays. researchgate.net

Further studies on related structures have substantiated the cytotoxic and anti-proliferative effects of this class of compounds. For instance, a series of norcantharidin-inspired tetrahydroepoxyisoindole carboxamides, which contain the core isoindoline (B1297411) carboxamide scaffold, were evaluated for their whole-cell cytotoxicity. uq.edu.au Several of these analogs displayed potent activity against a panel of human cancer cell lines. uq.edu.au Notably, certain isomers showed cytotoxicity comparable or superior to the established chemotherapeutic agent cisplatin (B142131) in breast (MCF-7) and colon (HT29) cancer cell lines. uq.edu.au This suggests that the isoindoline carboxamide framework is a viable pharmacophore for developing agents that can effectively suppress cancer cell proliferation. uq.edu.au

The induction of apoptosis is a recurring finding in the cellular analysis of these compounds. Research on closely related molecules has shown that they can trigger apoptosis through the activation of intrinsic cellular pathways. For example, studies on human breast cancer cells (MCF-7) indicated a significant reduction in cell viability upon treatment. While the precise downstream signaling cascades can vary between specific derivatives, the overarching outcome is the initiation of programmed cell death, which is a critical mechanism for their anticancer activity. uq.edu.au

Research Findings on Cytotoxicity of Related Isoindoline Carboxamide Analogs

The following table summarizes the cytotoxic activity of representative compounds from a study on norcantharidin-inspired tetrahydroepoxyisoindole carboxamides against various human cancer cell lines. The data, presented as GI₅₀ values (the concentration required to inhibit cell growth by 50%), illustrate the anti-proliferative efficacy of this structural class.

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| trans-27 ((3S,3aS,6R)-2-benzyl-7-methyl-N-(naphthalen-2-yl)-1-oxo-1,2,3,6-tetrahydro-3a,6-epoxyisoindole-3-carboxamide) | MCF-7 | Breast | 2.9 | uq.edu.au |

| trans-27 ((3S,3aS,6R)-2-benzyl-7-methyl-N-(naphthalen-2-yl)-1-oxo-1,2,3,6-tetrahydro-3a,6-epoxyisoindole-3-carboxamide) | HT29 | Colon | 6.4 | uq.edu.au |

| trans-27 ((3S,3aS,6R)-2-benzyl-7-methyl-N-(naphthalen-2-yl)-1-oxo-1,2,3,6-tetrahydro-3a,6-epoxyisoindole-3-carboxamide) | A2780 | Ovarian | 2.2 | uq.edu.au |

| Cisplatin (Control) | MCF-7 | Breast | 6.5 | uq.edu.au |

| Cisplatin (Control) | HT29 | Colon | 11.3 | uq.edu.au |

| Norcantharidin (Control) | MCF-7 | Breast | 7.5 | uq.edu.au |

| Norcantharidin (Control) | A2780 | Ovarian | 4.4 | uq.edu.au |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 3-oxoisoindoline-1-carboxamide, docking studies have been instrumental in understanding their interactions with various biological targets, including enzymes implicated in cancer and neurodegenerative diseases.

A significant area of investigation has been the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. Docking studies on a series of 3-oxoisoindoline-4-carboxamides revealed crucial binding modes within the PARP-1 active site. researchgate.net A key structural feature identified is the formation of a seven-membered intramolecular hydrogen bond, which "freezes" the primary amide in its biologically active conformation. researchgate.net This pre-organized conformation is believed to minimize the entropic penalty upon binding. researchgate.net X-ray co-crystal structures have confirmed this intramolecular interaction and have shown that the planar 3-oxoisoindoline-4-carboxamide (B1419123) core establishes a network of hydrogen bonds with key residues like Gly863 and Ser904 in human PARP-1, along with π-stacking interactions with Tyr907. researchgate.net In some derivatives, an additional hydrogen bond between a substituent on the lactam nitrogen and the residue Gly-888 further enhances binding affinity. researchgate.netresearchgate.net

Docking simulations have also guided the development of acetylcholinesterase (AChE) inhibitors. For certain oxoisoindoline derivatives, molecular docking predicted binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, explaining their inhibitory mechanism. researchgate.net Similarly, in the context of antioxidant activity, docking studies of 1-oxoisoindoline-4-carboxamides were performed against the KDR kinase enzyme to evaluate binding energy and identify key hydrogen bonding interactions within the active site. iajpr.com

| Target Protein | Compound Scaffold | Key Interactions Observed in Docking/Crystallography | Reference |

|---|---|---|---|

| PARP-1 | 3-Oxoisoindoline-4-carboxamide | Intramolecular H-bond; H-bonds with Gly863, Ser904; π-stacking with Tyr907; Additional H-bond with Gly-888. | researchgate.net |

| Acetylcholinesterase (AChE) | Oxoisoindoline derivatives | Binding at both Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS). | researchgate.net |

| KDR Kinase | 1-Oxoisoindoline-4-carboxamide | Hydrogen bonding within the enzyme active site. | iajpr.com |

| L. monocytogenes target protein | Isoindolinone-triazole hybrids | Hydrogen bonding and hydrophobic interactions. | preprints.org |

Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unige.ch It is widely applied to study the conformational preferences, molecular orbitals, and other electronic properties of molecules like this compound.

DFT calculations have been employed to understand the conformational behavior of related structures. For instance, in a study of enol-Ugi adducts, DFT and Non-Covalent Interaction (NCI) analysis revealed that noncovalent interactions, such as hydrogen bonds and π–π stacking, are pivotal in restricting conformational flexibility. researchgate.net Such studies are crucial as the three-dimensional shape of a molecule is a key determinant of its biological activity.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and stability. For 7-amino-3-oxoisoindoline-4-carbonitrile, a related analog, DFT studies have shown how different functional groups influence these orbitals. The electron-donating amino group raises the HOMO energy, enhancing nucleophilicity, while the electron-withdrawing nitrile group lowers the LUMO energy, increasing electrophilicity. The HOMO-LUMO energy gap is an indicator of electronic stability. These computational insights help in predicting how structural modifications to the oxoisoindoline core will affect its electronic behavior and potential interactions with biological targets.

| Compound/System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Enol-Ugi Adducts (related structures) | DFT, NCI analysis | Noncovalent interactions (H-bonds, π–π interactions) restrict conformational flexibility. | researchgate.net |

| 7-amino-3-oxoisoindoline-4-carbonitrile | DFT | Amino group raises HOMO energy; Nitrile group lowers LUMO energy. HOMO-LUMO gap indicates electronic stability. | |

| Amides and Sulfuric Acid | DFT (M06-2X) | Investigated geometry and Gibbs free energy to understand molecular interactions and cluster formation. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

A notable application of QSAR in this area is the development of three-dimensional (3D-QSAR) models for a series of 88 substituted 3-oxoisoindoline-4-carboxamides as potent PARP-1 inhibitors. researchgate.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers built robust models. researchgate.net To improve the predictive power of these models, a multiple receptor conformation docking (MRCD) procedure was used, where the compounds were docked into multiple crystal structures of PARP-1 to find the most relevant binding conformation. researchgate.net The resulting QSAR models showed good statistical reliability, both internally and externally, and helped identify key structural features that explain the variance in biological activity. researchgate.net This information was subsequently used to design novel PARP-1 inhibitors with potentially improved potency. researchgate.net

Virtual Screening and Library Design Based on In Silico Methods

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound scaffold has served as a basis for such campaigns.

In the quest for novel PARP-1 inhibitors, a pharmacophore model was developed based on the analysis of known inhibitor-protein complexes. researchgate.net This model was then used for a virtual screen of potential inhibitors. researchgate.net More directly, a high-throughput screening (HTS) campaign on a proprietary chemical collection led to the identification of isoindolinone-4-carboxamide hits. researchgate.net Although HTS is an experimental method, the subsequent optimization of these hits into lead compounds heavily relies on in silico approaches like docking and SAR analysis to guide the synthesis of focused compound libraries. researchgate.netsygnaturediscovery.com This iterative process of virtual design, synthesis, and testing accelerates the discovery of compounds with desired properties, such as the PARP-1 selective inhibitor NMS-P118. researchgate.netnih.gov

In silico methods are fundamental to modern library design, allowing for the creation of focused arrays of compounds for parallel synthesis. sygnaturediscovery.com By enumerating virtual compounds from available reagents and then prioritizing them based on calculated properties, docking scores, or pharmacophore fit, researchers can efficiently explore chemical space and accelerate structure-activity relationship (SAR) investigations. sygnaturediscovery.com

Prediction of Biological Activity and Selectivity Profiles

A major goal of computational chemistry is to predict the biological activity and selectivity of a compound before it is synthesized. This can save significant time and resources in drug discovery.

For the this compound class, computational approaches have been vital in guiding the optimization towards selective inhibitors. A series of these compounds were identified as potent blockers of the voltage-gated sodium channel Na(V)1.7, a key target for pain therapeutics. nih.gov A major challenge was to achieve selectivity over the cardiac sodium channel, Na(V)1.5, to avoid cardiovascular side effects. Extensive computational studies, focusing on optimizing potency and selectivity, led to the discovery of derivatives with over 100-fold functional selectivity for Na(V)1.7 over Na(V)1.5. nih.gov This selectivity was found to be a combination of subtype and state-dependent interactions. nih.gov

Similarly, while initial isoindolinone-4-carboxamide hits were potent but unselective dual inhibitors of PARP-1 and PARP-2, a structure-based design and optimization program successfully led to the discovery of NMS-P118, a highly selective PARP-1 inhibitor. researchgate.netnih.gov This achievement highlights the power of in silico methods to fine-tune molecular interactions to distinguish between closely related protein isoforms, a critical step in developing safer and more effective medicines. researchgate.net General predictive tools, such as the PASS (Prediction of Activity Spectra for Substances) software, can also be used to forecast a broad range of biological activities for a given chemical structure based on its similarity to compounds in a large database of known active molecules. zenodo.org

Applications in Drug Discovery and Medicinal Chemistry

Utilization of 3-Oxoisoindoline-1-carboxamide as a Privileged Scaffold